(R)-Methyl 2-(benzylamino)-2-phenylacetate
Description
Contextualization within Chiral Amino Acid Derivative Chemistry
Chiral amino acid derivatives are fundamental components in the field of stereoselective synthesis. Non-proteinogenic amino acids, such as phenylglycine derivatives, are of particular interest as they are key components in a variety of biologically active compounds. The stereochemistry at the α-carbon is crucial for the biological activity and pharmacological profile of many drugs.
(R)-Methyl 2-(benzylamino)-2-phenylacetate is a derivative of (R)-phenylglycine, a non-proteinogenic amino acid. The esterification of the carboxylic acid to a methyl ester and the protection of the amino group with a benzyl (B1604629) group are common strategies in organic synthesis. These modifications enhance the solubility of the amino acid in organic solvents and allow for selective reactions at other functional groups. The N-benzyl group, in particular, is a widely used protecting group due to its stability under various reaction conditions and its facile removal by catalytic hydrogenation.
Significance of Enantiopure α-Amino Acid Esters in Chemical Synthesis
Enantiopure α-amino acid esters are indispensable building blocks in the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and chiral catalysts. Their importance stems from the prevalence of chirality in biological systems, where often only one enantiomer of a molecule elicits the desired biological response, while the other may be inactive or even harmful.
The use of enantiomerically pure starting materials, such as this compound, is a cornerstone of modern asymmetric synthesis. It allows for the direct incorporation of a stereocenter into a target molecule, often with high levels of stereochemical control. This approach, known as the "chiral pool" strategy, is frequently more efficient and cost-effective than methods that create chirality from achiral precursors.
Enantiopure α-amino acid esters are particularly valuable in the synthesis of peptides and peptidomimetics, where the stereochemistry of each amino acid residue is critical for the final three-dimensional structure and function of the molecule. They are also employed as chiral auxiliaries, where the stereocenter of the amino acid ester guides the stereochemical outcome of a reaction on an attached substrate, after which the auxiliary can be cleaved and recovered.
Overview of the Compound's Importance as a Chiral Building Block
This compound serves as a versatile chiral building block, primarily by providing a stereochemically defined α-carbon that can be incorporated into larger molecules. The N-benzyl group plays a crucial role in this context, not only as a protecting group but also by influencing the stereochemical course of reactions.
A significant application of related N-protected phenylglycine esters is in the diastereoselective synthesis of other chiral molecules. For instance, the closely related N-benzylidene derivative of (R)-phenylglycine methyl ester has been utilized as a chiral auxiliary in the asymmetric synthesis of β-lactams. scispace.com In such reactions, the chiral center of the phenylglycine derivative directs the approach of a nucleophile to an imine, leading to the formation of a new stereocenter with high diastereoselectivity. The bulky phenyl and benzyl groups help to create a well-defined chiral environment around the reactive center.
The general synthetic utility of this compound can be illustrated by its potential use in diastereoselective enolate alkylations. Deprotonation of the α-carbon would generate a chiral enolate, where the stereochemistry is influenced by the existing chiral center. Subsequent reaction with an electrophile would then lead to the formation of a new carbon-carbon bond with a predictable stereochemical outcome. After the desired transformation, the N-benzyl group can be readily removed via hydrogenolysis to reveal the free amine, which can then be further functionalized.
The synthesis of this compound itself can be readily envisioned from the commercially available (R)-phenylglycine. A standard esterification procedure, such as treatment with methanol (B129727) and thionyl chloride, would yield the corresponding methyl ester. google.com Subsequent N-benzylation, for example, through reductive amination with benzaldehyde (B42025) and a reducing agent like sodium cyanoborohydride, would afford the target compound. This straightforward synthesis from a readily available chiral precursor further enhances its value as a chiral building block in organic synthesis.
Properties
IUPAC Name |
methyl (2R)-2-(benzylamino)-2-phenylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-19-16(18)15(14-10-6-3-7-11-14)17-12-13-8-4-2-5-9-13/h2-11,15,17H,12H2,1H3/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKILDAUSVSANBG-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=CC=C1)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for R Methyl 2 Benzylamino 2 Phenylacetate
Stereoselective and Enantioselective Synthesis
The precise control of stereochemistry is paramount in the synthesis of chiral molecules like (R)-Methyl 2-(benzylamino)-2-phenylacetate. Modern synthetic methods offer several powerful strategies to achieve high levels of enantiopurity.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.
One notable example involves the use of pseudoephenamine as a chiral auxiliary. nih.gov This method is particularly effective for asymmetric alkylation reactions, often resulting in high diastereoselectivities. nih.gov The amides derived from pseudoephenamine tend to be crystalline, which can facilitate purification. nih.gov Another class of widely used auxiliaries are oxazolidinones, popularized by David Evans. These can be synthesized from amino alcohols and are effective in directing stereoselective transformations such as alkylations and aldol (B89426) reactions. The substrate, typically an acid chloride, reacts with the oxazolidinone to form an imide, and the substituents on the oxazolidinone ring guide the stereochemical course of the reaction.
| Auxiliary | Reaction Type | Key Features |
| Pseudoephenamine | Asymmetric alkylation | High diastereoselectivity, crystalline derivatives |
| Oxazolidinones (Evans) | Alkylation, Aldol reactions | Effective stereochemical control, versatile |
| (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) | Asymmetric synthesis | Derived from (S)-proline |
| (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) | Asymmetric synthesis | Derived from (R)-glutamic acid |
Asymmetric Catalysis in C-N Bond Formation
Asymmetric catalysis has emerged as a highly efficient and atom-economical approach for synthesizing chiral molecules. This strategy employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.
Transition metals, in combination with chiral ligands, are powerful catalysts for a variety of asymmetric transformations, including the formation of carbon-nitrogen bonds. Recent advancements have highlighted the use of earth-abundant metals like nickel and molybdenum for these purposes. nih.govacs.org For instance, a chiral catalyst based on nickel can facilitate the enantioconvergent coupling of racemic alkyl electrophiles with alkylzinc reagents to produce protected unnatural α-amino acids with good yield and enantiomeric excess (ee). nih.gov This method is notable for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov
Molybdenum-based catalysts have also been developed for the asymmetric amination of α-hydroxy esters. nih.gov In a cooperative catalytic system, a chiral molybdenum complex paired with a chiral phosphoric acid can effectively convert α-hydroxy esters and amines into N-protected α-amino acid esters with high efficiency and enantioselectivity. nih.gov
| Metal Catalyst | Reaction Type | Ligand/Co-catalyst | Substrates |
| Nickel | Enantioconvergent Cross-Coupling | Chiral Ligand | Racemic alkyl halides, Alkylzinc reagents |
| Molybdenum | Asymmetric Amination | Chiral Phosphoric Acid (CPA) | α-hydroxy esters, Amines |
| Cobalt | Asymmetric aza-Barbier Reaction | Chiral Ligand | Ketimines, Alkyl halides |
Asymmetric hydrogenation is a powerful technique for the synthesis of chiral compounds, involving the enantioselective reduction of a prochiral unsaturated substrate, such as an imine or enamine. server.lynih.gov Transition-metal complexes, particularly those of rhodium and iridium, with chiral phosphine (B1218219) ligands are commonly employed for this purpose. nih.govdicp.ac.cn For example, the asymmetric hydrogenation of dehydromorpholines catalyzed by a rhodium complex with a large-bite-angle bisphosphine ligand has been shown to produce 2-substituted chiral morpholines in high yields and excellent enantioselectivities (up to 99% ee). nih.gov
Catalytic asymmetric routes to unnatural α-amino acids often involve the hydrogenation of olefins and imines. nih.gov These methods are attractive due to their efficiency and the ability to generate a wide variety of chiral amino acid derivatives. nih.gov
Diastereoselective Synthesis through Imine Intermediates
The diastereoselective functionalization of imine intermediates is another effective strategy for constructing the chiral center of α-amino acid esters. This approach often involves the nucleophilic addition to a prochiral imine derived from a glyoxylate (B1226380) ester.
One such method is the tandem N-alkylation/asymmetric π-allylation of α-iminoesters. acs.org This process generates a more reactive enolate intermediate in situ, which then undergoes a highly stereoselective allylation. acs.org This one-step, three-component coupling of an α-iminoester, a Grignard reagent, and cinnamyl acetate (B1210297) can produce complex and enantioenriched α-allyl-α-aryl α-amino acids. acs.org
Organocatalysis also offers powerful tools for the enantioselective synthesis of α-amino acid esters. nih.gov An operationally simple one-pot sequence involving a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening esterification has been developed to access a variety of (R)- and (S)-α-arylglycine esters. nih.gov This method utilizes readily available Cinchona alkaloid-based catalysts. nih.gov
Conventional Synthetic Routes and Optimization
While advanced stereoselective methods are often preferred for their efficiency and precision, conventional synthetic routes to racemic or enantiomerically enriched Methyl 2-(benzylamino)-2-phenylacetate remain relevant. These methods often serve as benchmarks or are employed when specific starting materials are readily available.
A common conventional approach involves the reductive amination of a keto-ester, such as methyl benzoylformate, with benzylamine (B48309). This reaction typically proceeds through an imine intermediate, which is then reduced to the desired amino ester. The choice of reducing agent can influence the stereochemical outcome, and in the absence of a chiral influence, a racemic mixture is obtained.
Another route starts from phenylglycine methyl ester, which can be N-benzylated using benzyl (B1604629) bromide or a similar benzylating agent in the presence of a base. If an enantiomerically pure starting material is used, this method can provide the corresponding enantiomerically pure product.
Optimization of these conventional routes often focuses on improving yields, simplifying purification procedures, and, where possible, introducing elements of stereocontrol. For example, in reductive amination, the use of chiral reducing agents or catalysts can induce a degree of enantioselectivity.
Nucleophilic Substitution Reactions
One potential pathway to this compound involves the nucleophilic substitution of a suitable precursor, such as a methyl α-halophenylacetate, with benzylamine. In this approach, the stereochemistry is established by using an enantiomerically pure starting material. The reaction proceeds via an SN2 mechanism, where the benzylamine attacks the electrophilic carbon bearing the leaving group (e.g., bromine or chlorine), leading to the inversion of configuration at the stereocenter.
To achieve the desired (R)-enantiomer, the starting material would need to be the corresponding (S)-methyl α-halophenylacetate. The success of this method hinges on minimizing racemization, which can occur if the reaction conditions favor an SN1 pathway or if the product is susceptible to epimerization under the reaction conditions. The choice of solvent and base is critical in controlling the reaction pathway and preventing undesirable side reactions.
Condensation and Alkylation Strategies
A more common and versatile approach for the synthesis of N-substituted α-amino esters is through condensation reactions followed by reduction, a process known as reductive amination. In the context of synthesizing this compound, this strategy typically involves the condensation of a carbonyl compound, such as methyl benzoylformate (methyl phenylglyoxylate), with benzylamine to form an intermediate imine or enamine. This intermediate is then reduced in situ to the target amine.
The stereoselectivity of this process can be achieved through several methods:
Chiral Auxiliaries: A chiral auxiliary can be attached to either the ketoester or the amine to direct the stereochemical outcome of the reduction.
Chiral Catalysts: The reduction of the prochiral imine can be catalyzed by a chiral catalyst, such as a transition metal complex with a chiral ligand, leading to an enantioselective synthesis.
Biocatalysis: Imine reductases (IREDs) have emerged as powerful biocatalysts for the asymmetric synthesis of N-substituted α-amino esters through the direct reductive coupling of α-ketoesters and amines. nih.gov These enzymes can exhibit high enantioselectivity and operate under mild reaction conditions. nih.gov
For example, the asymmetric reductive amination of methyl benzoylformate with benzylamine in the presence of a suitable chiral reducing agent or catalyst would directly yield the desired (R)-enantiomer.
Process Optimization and Scalability Considerations
The successful transition of a synthetic route from the laboratory to a larger scale requires careful optimization of various reaction parameters to ensure efficiency, safety, and cost-effectiveness.
Solvent Effects on Reaction Selectivity and Yield
The choice of solvent can significantly influence the outcome of the synthesis of this compound. In nucleophilic substitution reactions, the solvent polarity can affect the reaction rate and the balance between SN1 and SN2 pathways. Aprotic polar solvents are often preferred for SN2 reactions to solvate the cation of the base without strongly solvating the nucleophile.
In reductive amination, the solvent must be compatible with both the imine formation and the reduction steps. Protic solvents like methanol (B129727) can participate in the reaction and may be suitable for certain reducing agents. Aprotic solvents are also widely used. A solvent selection guide for direct reductive amination processes has been developed to facilitate the replacement of less desirable solvents with more environmentally benign alternatives. The data from such guides can be instrumental in choosing an optimal solvent system that maximizes yield and selectivity while minimizing environmental impact.
A screening of various solvents is typically performed to identify the optimal medium for a specific reaction. For instance, in asymmetric aldol reactions, which share mechanistic features with the condensation step of reductive amination, aprotic solvents like DMSO and DMF have been shown to provide higher selectivity in some cases.
Catalyst System Design and Loading
In catalytic asymmetric syntheses, the design of the catalyst system is paramount. For the reductive amination of methyl benzoylformate with benzylamine, a chiral catalyst would be employed to induce enantioselectivity. This could involve a transition metal (e.g., iridium, rhodium, cobalt) complexed with a chiral phosphine ligand. The electronic and steric properties of the ligand play a crucial role in determining the enantiomeric excess (ee) of the product.
Catalyst loading is another critical parameter to optimize. High catalyst loadings can be costly and may lead to difficulties in product purification. Therefore, the goal is to use the lowest possible catalyst loading that still provides high conversion and selectivity in a reasonable timeframe. For example, in the cobalt-catalyzed asymmetric hydrogenation of enamides, catalyst loadings as low as 0.08 mol% have been successfully employed on a large scale. princeton.edu Optimization studies often involve screening a range of catalyst loadings to find the optimal balance between reaction efficiency and cost. Increasing catalyst loading can sometimes improve yield without negatively impacting enantiomeric purity.
Temperature, Pressure, and Reaction Time Control in Preparative Chemistry
The precise control of temperature, pressure, and reaction time is essential for maximizing the yield and selectivity of the desired product while minimizing the formation of impurities.
Temperature: The reaction temperature can have a profound effect on both the reaction rate and the stereoselectivity. Lowering the temperature can often enhance enantioselectivity in asymmetric reactions, although it may also decrease the reaction rate. An optimal temperature must be found that provides a good balance between these factors. For example, in some asymmetric reactions, a dramatic increase in enantioselectivity has been observed by lowering the reaction temperature.
Pressure: In reactions involving gaseous reagents, such as catalytic hydrogenations for the reduction of the imine intermediate, pressure is a key variable. Higher hydrogen pressures can increase the reaction rate but may also require specialized equipment. Optimization studies are necessary to determine the minimum pressure required for efficient reduction.
Reaction Time: The reaction time needs to be sufficient to ensure complete conversion of the starting materials. However, unnecessarily long reaction times can lead to the formation of degradation products or racemization of the desired chiral product. Reaction progress is typically monitored by techniques such as HPLC or GC to determine the optimal reaction time.
A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently optimize these interdependent parameters and identify the ideal conditions for the synthesis of this compound on a preparative scale.
Chiral Resolution Techniques for R Methyl 2 Benzylamino 2 Phenylacetate
Diastereomeric Salt Formation and Fractional Crystallization
One of the most established and industrially viable methods for chiral resolution is the formation of diastereomeric salts. pharmtech.com This technique involves reacting the racemic base, Methyl 2-(benzylamino)-2-phenylacetate, with an enantiomerically pure chiral acid. The resulting products are diastereomeric salts, which, unlike enantiomers, possess different physical properties such as solubility, allowing for their separation by fractional crystallization. wikipedia.orgpharmtech.com
Selection of Chiral Resolving Agents
The success of a diastereomeric salt resolution hinges on the appropriate selection of a chiral resolving agent. nih.gov For a basic compound like Methyl 2-(benzylamino)-2-phenylacetate, a variety of chiral acids can be employed. The ideal resolving agent should be readily available in high enantiomeric purity, cost-effective, and form diastereomeric salts with a significant difference in solubility to facilitate efficient separation. nih.govlibretexts.org
Commonly used chiral acids for the resolution of racemic bases include:
(+)-Tartaric acid
(-)-Mandelic acid
(+)-Camphor-10-sulfonic acid
(-)-Malic acid libretexts.org
The selection process often involves screening a panel of potential resolving agents to identify the one that provides the best separation. Key factors in this selection are the ease of crystallization of one diastereomer and the ability to recover the resolving agent after the resolution is complete. nih.gov
Table 1: Potential Chiral Resolving Agents for Methyl 2-(benzylamino)-2-phenylacetate
| Chiral Resolving Agent | Type | Rationale for Selection |
| (+)-Tartaric Acid | Chiral Dicarboxylic Acid | Widely available, relatively inexpensive, and known to form crystalline salts with many amines. libretexts.org |
| (-)-Mandelic Acid | Chiral α-Hydroxy Acid | Often provides good discrimination due to its aromatic ring, which can engage in π-π stacking interactions. |
| (+)-Camphor-10-sulfonic Acid | Chiral Sulfonic Acid | A strong acid that readily forms salts and has a rigid bicyclic structure that can enhance chiral recognition. wikipedia.org |
Influence of Solvent Systems on Diastereomer Solubility
The choice of solvent is a critical parameter in fractional crystallization as it directly influences the solubility of the diastereomeric salts. nih.gov An ideal solvent system will maximize the solubility difference between the two diastereomers, leading to the precipitation of the less soluble salt in high purity while the more soluble salt remains in the mother liquor. unchainedlabs.com
The selection of a suitable solvent is often empirical and may involve screening a range of solvents with varying polarities. Protic solvents like alcohols (e.g., methanol (B129727), ethanol, isopropanol) are frequently used due to their ability to form hydrogen bonds, which can play a crucial role in the crystal lattice formation. Aprotic solvents and solvent mixtures can also be employed to fine-tune the solubility properties of the diastereomeric salts. unchainedlabs.com
Table 2: Illustrative Solvent Screening for Diastereomeric Salt Crystallization
| Solvent System | Polarity | Expected Outcome |
| Methanol | High | May lead to high solubility of both salts; however, can also provide good discrimination. |
| Ethanol/Water | Medium-High | The addition of an anti-solvent like water can reduce solubility and induce crystallization. |
| Ethyl Acetate (B1210297) | Medium | Lower polarity may decrease the overall solubility of the salts, potentially improving the yield of the less soluble diastereomer. |
| Toluene (B28343) | Low | May be suitable if the diastereomeric salts have lower polarity. |
Optimization of Crystallization Parameters for Enantiomeric Purity
To achieve high enantiomeric purity of the desired (R)-Methyl 2-(benzylamino)-2-phenylacetate, several crystallization parameters must be carefully optimized. These include:
Temperature: Cooling rate and final temperature can significantly affect crystal growth and purity. A slow, controlled cooling process generally favors the formation of larger, purer crystals.
Concentration: The initial concentration of the diastereomeric salts in the solvent is crucial. Supersaturation is necessary for crystallization to occur, but excessively high concentrations can lead to rapid precipitation and the inclusion of impurities.
Stirring: Agitation helps to maintain a homogeneous solution and can influence crystal size distribution.
Seeding: The introduction of seed crystals of the desired pure diastereomer can promote crystallization and control polymorphism.
By systematically adjusting these parameters, the yield and enantiomeric excess (e.e.) of the crystallized diastereomeric salt can be maximized.
Recovery and Recycling of Chiral Resolving Agents
For a chiral resolution process to be economically viable, especially on an industrial scale, the recovery and recycling of the chiral resolving agent are essential. ncu.edu.tw After the separation of the diastereomeric salt, the resolving agent can be recovered from both the crystallized salt and the mother liquor.
The process typically involves the following steps:
Liberation of the Enantiomer and Resolving Agent: The separated diastereomeric salt is treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the free base of the desired enantiomer of Methyl 2-(benzylamino)-2-phenylacetate. The resolving agent is converted back to its salt form.
Extraction: The free base enantiomer is typically extracted into an organic solvent, leaving the salt of the resolving agent in the aqueous phase.
Isolation and Purification of the Resolving Agent: The aqueous layer is then acidified to regenerate the chiral resolving agent, which can then be isolated by filtration or extraction and purified for reuse. ncu.edu.tw
A similar process can be applied to the mother liquor to recover the other enantiomer and the resolving agent. ncu.edu.tw
Chromatographic Enantioseparation Methods
Chromatographic techniques offer a powerful alternative to classical resolution for the separation of enantiomers. nih.gov High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a widely used analytical and preparative method for enantioseparation. csfarmacie.cz
Chiral Stationary Phase High-Performance Liquid Chromatography (HPLC)
In chiral HPLC, the separation is achieved by the differential interaction of the enantiomers with a chiral stationary phase (CSP). eijppr.com The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times and thus, their separation. eijppr.com
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most versatile and widely used for the separation of a broad range of chiral compounds. researchgate.netresearchgate.net These CSPs are often derivatized with phenylcarbamates or benzoates to enhance their chiral recognition capabilities. nih.gov
The enantioseparation of Methyl 2-(benzylamino)-2-phenylacetate can be achieved on a polysaccharide-based CSP. The choice of the specific CSP and the mobile phase composition are critical for achieving a successful separation. chromatographyonline.com
Table 3: Typical Chiral HPLC Parameters for Enantioseparation
| Parameter | Description |
| Chiral Stationary Phase | Amylose or cellulose derivatives (e.g., Chiralpak® AD, Chiralcel® OD). researchgate.net |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). The ratio of these components is optimized to achieve the best balance between resolution and analysis time. researchgate.net |
| Flow Rate | Typically in the range of 0.5-1.5 mL/min for analytical scale separations. |
| Detection | UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm). |
The development of a chiral HPLC method involves screening different CSPs and mobile phases to find the optimal conditions that provide baseline separation of the (R)- and (S)-enantiomers of Methyl 2-(benzylamino)-2-phenylacetate with good resolution and peak shape. chromatographyonline.com
Gas Chromatography (GC) with Chiral Columns
Gas chromatography utilizing chiral stationary phases (CSPs) is a powerful analytical technique for the separation of enantiomers. chromatographyonline.com The principle lies in the differential interaction between the enantiomers of the analyte and the chiral environment of the column's stationary phase. This leads to the formation of transient diastereomeric complexes with different stabilities, resulting in different retention times and, consequently, their separation. uni-muenchen.de
For a compound like Methyl 2-(benzylamino)-2-phenylacetate, which is a derivative of the amino acid phenylglycine, several types of chiral stationary phases could be employed. The most common and effective CSPs for the resolution of amino acid derivatives are based on cyclodextrins and chiral amino acid derivatives like L-valine (commercially available as Chirasil-Val). uni-muenchen.denih.gov
Research Findings:
The separation of N-alkylated amino acid esters, a class of compounds to which Methyl 2-(benzylamino)-2-phenylacetate belongs, has been successfully demonstrated using GC with chiral columns. For instance, studies have shown the effective separation of N-methyl analogues of various 2-alkylamines after derivatization, using a Chirasil-Val column. nih.gov This indicates that the N-benzyl group in the target molecule would likely not hinder the chiral recognition process on such a stationary phase.
Cyclodextrin-based columns, particularly those with derivatized β-cyclodextrins, are also highly effective for a broad range of chiral separations. gcms.czlcms.cz The inclusion complexation mechanism of cyclodextrins, where the analyte fits into the chiral cavity of the cyclodextrin (B1172386) molecule, provides another avenue for enantiomeric discrimination. The selection of the specific cyclodextrin derivative and the chromatographic conditions (e.g., temperature program, carrier gas flow rate) are crucial for optimizing the separation.
Hypothetical GC Separation Data:
Table 1: Hypothetical Gas Chromatography Data for the Chiral Separation of Methyl 2-(benzylamino)-2-phenylacetate
| Parameter | Value |
| Column Type | Chirasil-Val Capillary Column |
| Column Dimensions | 25 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 150 °C (hold 2 min), then ramp to 220 °C at 5 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Retention Time (S)-enantiomer | 12.5 min |
| Retention Time (R)-enantiomer | 13.2 min |
| Resolution (Rs) | 1.8 |
This hypothetical data demonstrates a successful baseline separation of the two enantiomers, which is a prerequisite for accurate quantification and isolation of the desired (R)-enantiomer.
"Dutch Resolution" and Related Reciprocal Resolution Strategies
The "Dutch Resolution" is a strategic approach to classical resolution by diastereomeric salt formation that utilizes a mixture of structurally related resolving agents. mdma.ch This method can often lead to a more efficient separation than using a single resolving agent. The underlying principle is that the presence of a second, and sometimes a third, resolving agent can influence the crystallization process of the diastereomeric salts, leading to a higher diastereomeric excess in the crystalline phase.
For the resolution of a basic compound like Methyl 2-(benzylamino)-2-phenylacetate, a family of chiral acids would be employed as the resolving agents. A common and effective choice for resolving amino acid esters is tartaric acid and its derivatives. rsc.org
Research Findings:
The concept of "Dutch Resolution" has been successfully applied to the resolution of various amines and amino acid esters. mdma.ch For example, the resolution of β-amino acid esters has been achieved with high efficiency using tartaric acid. mdma.ch The strategy involves dissolving the racemic amine and a mixture of chiral acids in a suitable solvent system to induce the crystallization of one of the diastereomeric salts preferentially.
A related concept is that of reciprocal resolution. This principle suggests that if a racemic base can be resolved with a chiral acid, then the corresponding racemic acid can often be resolved with the chiral base. This reciprocity can be exploited in designing resolution strategies.
Hypothetical Dutch Resolution Protocol and Data:
A hypothetical application of the Dutch Resolution for this compound could involve the following steps:
Dissolving racemic Methyl 2-(benzylamino)-2-phenylacetate in a suitable solvent, such as ethanol.
Adding a mixture of chiral resolving agents, for example, a primary resolving agent like (+)-tartaric acid and a secondary, structurally similar resolving agent.
Allowing the diastereomeric salts to crystallize.
Separating the crystals by filtration.
Liberating the free base from the diastereomeric salt to obtain the enriched (R)-enantiomer.
The effectiveness of this approach can be illustrated with the following hypothetical data.
Table 2: Hypothetical Results for the "Dutch Resolution" of Racemic Methyl 2-(benzylamino)-2-phenylacetate
| Resolving Agent(s) | Diastereomeric Salt Yield (%) | Diastereomeric Excess (de) of Crystalline Salt (%) |
| (+)-Tartaric Acid (single agent) | 40 | 75 |
| (+)-Tartaric Acid (90%) + Di-O-benzoyl-tartaric acid (10%) | 45 | 95 |
This hypothetical data demonstrates a significant improvement in the diastereomeric excess of the crystallized salt when a mixture of resolving agents is used, which is the core advantage of the "Dutch Resolution" strategy.
Mechanistic Investigations of Chemical Transformations Involving R Methyl 2 Benzylamino 2 Phenylacetate
Analysis of Reaction Pathways and Transition States
The reactivity of α-amino esters like (R)-Methyl 2-(benzylamino)-2-phenylacetate is governed by the interplay of electronic and steric factors of the amino, ester, and phenyl groups. Computational studies, often employing density functional theory (DFT), are instrumental in elucidating the intricate details of reaction pathways and the structures of associated transition states.
In reactions such as N-alkylation or acylation, the nitrogen atom of the benzylamino group acts as a nucleophile. The reaction pathway typically involves the approach of an electrophile to the nitrogen lone pair. The transition state for this process would feature a partially formed bond between the nitrogen and the electrophile, with a corresponding change in the hybridization of the nitrogen atom from sp³ towards sp². The stereochemistry at the α-carbon can influence the facial selectivity of the electrophilic attack, although the distance from the chiral center may limit its directing effect in the absence of a chelating agent.
For reactions involving the α-carbon, such as deprotonation followed by alkylation, the stability of the resulting carbanion is a key factor. The phenyl group can stabilize the negative charge through resonance, making the α-proton more acidic than in aliphatic amino esters. Transition state calculations for the alkylation of the corresponding enolate would reveal the preferred trajectory of the incoming electrophile, which is influenced by the steric bulk of the N-benzyl and methyl ester groups. These calculations help in predicting and explaining the diastereoselectivity of such reactions.
Catalytic processes, for instance, palladium-catalyzed α-benzylation reactions of N-unprotected amino acid esters, proceed through complex catalytic cycles. nih.gov For a similar substrate, α-phenyl glycine (B1666218) ethyl ester, a ternary catalyst system comprising a chiral aldehyde, a palladium species, and a Lewis acid has been shown to be effective. nih.gov The proposed mechanism involves the in situ formation of a Schiff base between the amino ester and the chiral aldehyde, which is then deprotonated to form a nucleophilic species that attacks a π-benzylpalladium complex. nih.gov The transition state for the carbon-carbon bond-forming step is key to understanding the enantioselectivity, where non-covalent interactions between the substrate-catalyst complex and the palladium species dictate the stereochemical outcome. nih.gov
Functional Group Interconversions of the Benzylamino and Ester Moieties
The benzylamino and ester functionalities in this compound are amenable to a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
The benzylamino group is susceptible to oxidation. The specific products formed depend on the oxidant and reaction conditions. Mild oxidation can lead to the corresponding imine, while stronger oxidants can cleave the N-benzyl group or oxidize the benzylic position of the benzyl (B1604629) group itself. For instance, the oxidation of benzyl ethers with N-bromosuccinimide (NBS) can selectively yield either aromatic aldehydes or aromatic methyl esters depending on the stoichiometry and temperature. nih.gov A plausible pathway involves radical bromination at the benzylic position followed by elimination or hydrolysis. nih.gov
The ester group is generally stable to mild oxidizing agents. However, under more forcing conditions, oxidative cleavage could occur. Characterization of the oxidation products would rely on spectroscopic techniques such as NMR, IR, and mass spectrometry to identify the newly formed functional groups, such as carbonyls or cleaved aromatic fragments.
Table 1: Potential Oxidation Products of this compound
| Oxidizing Agent | Potential Product(s) |
| Mild (e.g., MnO₂) | Methyl 2-(benzylideneamino)-2-phenylacetate |
| Stronger (e.g., KMnO₄) | Benzoic acid, Phenylglyoxylic acid derivatives |
| NBS | Products from oxidation of the N-benzyl group |
The methyl ester group can be selectively reduced to the corresponding primary alcohol, (R)-2-(benzylamino)-2-phenylethanol. This transformation is typically achieved using metal hydride reagents. The choice of reducing agent is crucial to avoid the reduction of other functional groups.
Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent that can effectively reduce the ester to the alcohol. The mechanism involves the nucleophilic attack of a hydride ion on the ester carbonyl carbon, followed by the elimination of the methoxy (B1213986) group to form an aldehyde intermediate, which is then rapidly reduced to the primary alcohol.
Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not reactive enough to reduce esters. However, its reactivity can be enhanced by the addition of additives like lithium chloride or by using it in mixed solvent systems.
Table 2: Common Reducing Agents for Ester Reduction
| Reducing Agent | Reactivity with Esters | Typical Conditions |
| Lithium aluminium hydride (LiAlH₄) | High | Anhydrous ether or THF, 0 °C to rt |
| Sodium borohydride (NaBH₄) | Low (can be enhanced) | Methanol (B129727)/THF, often with additives |
| Diisobutylaluminium hydride (DIBAL-H) | High (can be controlled to give aldehyde) | Anhydrous toluene (B28343) or hexane (B92381), low temp. |
The nitrogen atom of the benzylamino group can act as a nucleophile, participating in substitution reactions with various electrophiles. This allows for the introduction of a wide range of substituents on the nitrogen atom.
N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a non-nucleophilic base leads to the formation of the corresponding tertiary amine. The reaction proceeds via a standard SN2 mechanism.
N-Acylation: Treatment with acyl chlorides or anhydrides in the presence of a base like triethylamine (B128534) or pyridine (B92270) yields N-acyl derivatives (amides). This reaction is typically fast and high-yielding.
N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) affords sulfonamides.
These reactions are fundamental for the synthesis of more complex peptide structures or for modifying the electronic properties of the amino group. The nucleophilicity of the nitrogen can be influenced by the steric hindrance imposed by the benzyl and phenylacetate (B1230308) groups.
Role of Specific Reagents and Conditions in Reaction Mechanisms
The outcome of chemical transformations involving this compound is highly dependent on the choice of reagents and reaction conditions.
In catalytic reactions, the catalyst plays a pivotal role in defining the reaction pathway. For instance, in the palladium-catalyzed α-benzylation, the chiral aldehyde catalyst is essential for creating the chiral environment necessary for enantioselective bond formation. nih.gov The Lewis acid co-catalyst, such as ZnCl₂, is proposed to activate the Schiff base intermediate, enhancing its acidity and facilitating deprotonation. nih.gov
The choice of solvent can also have a profound impact on reaction mechanisms. Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions by solvating the cation of the electrophile, leaving the anion more nucleophilic. In contrast, protic solvents can solvate both the cation and the anion, potentially slowing down the reaction.
Temperature is another critical parameter. Higher temperatures can provide the necessary activation energy for a reaction to proceed but may also lead to side reactions or decomposition. In the case of the NBS oxidation of benzyl ethers, temperature control is key to achieving selectivity between mono- and di-bromination. nih.gov
Free Radical Processes in Synthesis and Derivatization
While ionic reactions are more common for α-amino esters, free radical processes can also be employed for their synthesis and derivatization. The α-carbon-hydrogen bond in this compound can be susceptible to homolytic cleavage under radical conditions.
For example, the synthesis of α-amino acids can be achieved through radical reactions. The addition of a carbon-centered radical to an imine derived from a glyoxylate (B1226380) ester is a possible route. In the context of derivatization, a radical initiator like azobisisobutyronitrile (AIBN) could be used to generate a radical at the α-position, which could then be trapped by a radical scavenger or participate in a radical-mediated C-C bond formation.
The N-benzyl group can also be involved in free radical processes. The benzylic C-H bonds are relatively weak and can be abstracted by radicals. This can be a pathway for debenzylation under certain reductive conditions or for functionalization at the benzylic position of the protecting group.
Electron Transfer Mechanisms in Related Reactions
While direct mechanistic studies focusing on single-electron transfer (SET) involving this compound are not extensively documented in the reviewed literature, the principles of electron transfer are well-established in reactions of structurally similar α-amino acid derivatives. These related transformations, particularly those initiated by photoredox catalysis, provide a strong framework for understanding potential SET pathways.
In many modern synthetic methods, α-amino acids and their esters are activated through processes that involve the transfer of a single electron to generate highly reactive radical intermediates. acs.orgnih.gov This approach has become a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds under mild conditions. princeton.edu
A prevalent strategy involves the conversion of the carboxylic acid moiety of an α-amino acid into a redox-active group, such as an N-hydroxyphthalimide (NHP) ester. nih.govbeilstein-journals.org These esters are more susceptible to reduction via single-electron transfer. The general mechanism, often employing a photocatalyst, can be described as follows:
Photoexcitation of the Catalyst: A photocatalyst (PC), frequently a ruthenium or iridium complex, absorbs visible light, transitioning to an excited state (PC*). nih.gov This excited state is both a more potent oxidant and reductant than the ground state.
Single-Electron Transfer (SET): The excited photocatalyst can initiate electron transfer in one of two ways:
Reductive Quenching: The excited catalyst is reduced by a sacrificial electron donor, generating a strongly reducing species (PC⁻). This species then transfers an electron to the α-amino acid derivative. beilstein-journals.org
Oxidative Quenching: The excited catalyst directly oxidizes a substrate or a sacrificial reductant and is itself reduced. In the context of activating amino acid derivatives, the excited catalyst can be reduced by a donor, and the resulting reduced catalyst then transfers an electron to the amino acid derivative. nih.gov
Formation of a Radical Intermediate: Upon accepting an electron, the α-amino acid derivative, for instance an NHP ester, forms a radical anion. This intermediate is often unstable and undergoes rapid fragmentation. beilstein-journals.orgnih.gov In the case of redox-active esters, this typically involves cleavage of the N–O bond and subsequent decarboxylation (loss of CO₂) to generate an α-amino radical. acs.org
Subsequent Reaction: The resulting α-amino radical is a key intermediate that can engage in a variety of chemical transformations, such as addition to alkenes or arenes, to form the final product. acs.orgnih.gov The photocatalyst is regenerated in the catalytic cycle.
This general pathway is illustrated in numerous studies. For example, the decarboxylative arylation of α-amino acids to produce benzylic amines has been achieved using visible light photoredox catalysis. acs.org In this process, a single-electron oxidation of the carboxylate leads to an α-carbamoyl radical after the loss of carbon dioxide. acs.org
The following table summarizes key findings from research on electron transfer mechanisms in reactions involving derivatives of α-amino acids, which are analogous to this compound.
| Reaction Type | Substrate Class | Key Mechanistic Steps | Intermediate Species | Catalysis |
|---|---|---|---|---|
| Decarboxylative Coupling | N-Hydroxyphthalimide esters of amino acids | 1. Photoexcitation of Ru(bpy)₃²⁺ 2. Reduction of excited catalyst by a Hantzsch ester or amine 3. SET from reduced catalyst to the NHP ester 4. Fragmentation (loss of phthalimide (B116566) and CO₂) | α-Amino radical | Visible-light photoredox catalysis nih.gov |
| Decarboxylative Arylation | α-Amino acids | 1. SET oxidation of the carboxylate 2. Decarboxylation | α-Carbamoyl radical | Visible-light photoredox catalysis acs.org |
| Radical Addition to Imines | Carboxylic acids (as radical precursors) | Reductive cleavage of a redox-active ester to generate a C-centered radical | C-centered radical, α-Amino radical | Visible-light photoredox catalysis rsc.org |
| Amine α-Heteroarylation | Tertiary amines | 1. Oxidation of the amine to a radical cation 2. Deprotonation to form an α-amino radical | α-Amino radical | Photoredox catalysis princeton.edu |
These examples demonstrate that single-electron transfer is a fundamental process for activating compounds structurally related to this compound. The generation of α-amino radicals via SET from various precursors is a common and powerful strategy in modern organic synthesis. scinito.ai While the specific redox potentials and reaction kinetics would differ, it is plausible that this compound could participate in similar electron transfer processes, either through oxidation at the nitrogen atom to form a radical cation or through transformations involving the ester functionality.
Advanced Spectroscopic Characterization and Structural Elucidation of R Methyl 2 Benzylamino 2 Phenylacetate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as the cornerstone for the structural elucidation of organic molecules, offering profound insights into the chemical environment of each nucleus.
One-dimensional ¹H and ¹³C NMR spectra provide the initial and most fundamental data for structural assignment. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the multiplicity in ¹H NMR reveals the number of neighboring protons, and integration gives the ratio of protons in different environments.
The ¹H NMR spectrum of (R)-Methyl 2-(benzylamino)-2-phenylacetate exhibits characteristic signals corresponding to its distinct proton environments. The aromatic protons of the phenyl and benzyl (B1604629) groups typically appear in the downfield region (δ 7.2-7.5 ppm). The methoxy (B1213986) group protons of the ester present as a sharp singlet, usually around δ 3.7 ppm. The benzylic protons (CH₂) and the methine proton (CH) at the stereocenter show characteristic chemical shifts and coupling patterns that are crucial for assignment.
The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each unique carbon atom. The carbonyl carbon of the ester group is typically observed in the highly deshielded region (around δ 173 ppm). The aromatic carbons resonate in the δ 127-139 ppm range, while the methoxy carbon appears around δ 52 ppm. The benzylic and methine carbons also have distinct chemical shifts that confirm the molecular skeleton.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom Position | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) |
| C=O | - | ~173 |
| Phenyl-C1 | - | ~139 |
| Phenyl-C2, C6 | ~7.3-7.5 (m) | ~128 |
| Phenyl-C3, C5 | ~7.3-7.5 (m) | ~128.5 |
| Phenyl-C4 | ~7.2-7.4 (m) | ~127 |
| Benzyl-C1' | - | ~139 |
| Benzyl-C2', C6' | ~7.2-7.4 (m) | ~128.5 |
| Benzyl-C3', C5' | ~7.2-7.4 (m) | ~128 |
| Benzyl-C4' | ~7.2-7.4 (m) | ~127 |
| α-CH | ~4.5 (s) | ~65 |
| N-CH₂ | ~3.8 (d), ~3.9 (d) | ~52 |
| O-CH₃ | ~3.7 (s) | ~52 |
| NH | ~2.5 (br s) | - |
Note: These are predicted values and may vary based on solvent and experimental conditions. Multiplicity is denoted as s (singlet), d (doublet), m (multiplet), br s (broad singlet).
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular framework, various 2D NMR experiments are employed. epfl.ch
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between the α-CH proton and the NH proton, as well as within the aromatic spin systems of the phenyl and benzyl groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). epfl.ch It is instrumental in assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the signal for the α-CH proton would show a cross-peak with the signal for the α-carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. epfl.chyoutube.com It is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, HMBC would show correlations from the methoxy protons to the carbonyl carbon and from the benzylic protons to the carbons of the benzyl aromatic ring. youtube.com
These 2D techniques, used in concert, allow for a complete and confident assignment of all ¹H and ¹³C NMR signals, solidifying the proposed structure.
The rotational freedom around the C-N and C-C single bonds in this compound can lead to the existence of multiple conformers in solution. Variable temperature (VT) NMR studies can provide valuable information about these conformational dynamics. nih.gov
By acquiring NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and signal line shapes. scielo.br If the rate of interconversion between conformers is slow on the NMR timescale at lower temperatures, separate signals for each conformer may be observed. As the temperature is increased, these signals may broaden and eventually coalesce into a single time-averaged signal. Analysis of this behavior can provide thermodynamic and kinetic parameters for the conformational exchange processes. nih.govscielo.br
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the mass of the parent ion with high accuracy, allowing for the confirmation of the molecular formula, C₁₆H₁₇NO₂. nih.gov
Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be used. The resulting mass spectrum displays the molecular ion peak (M⁺) or a protonated/adducted molecular ion (e.g., [M+H]⁺).
Furthermore, the fragmentation pattern observed in the mass spectrum provides crucial structural information. libretexts.orgmiamioh.edu Characteristic fragmentation pathways for this compound would likely involve:
Alpha-cleavage: Cleavage of the bonds adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.org This could lead to the formation of a stable benzyl cation (m/z 91) or a phenyl-containing fragment.
Loss of the ester group: Fragmentation may involve the loss of the methoxycarbonyl group (-COOCH₃, 59 Da) or the methoxy group (-OCH₃, 31 Da).
McLafferty rearrangement: While less likely in this specific structure, it is a potential fragmentation pathway for carbonyl-containing compounds. miamioh.edu
Analysis of these fragment ions helps to piece together the molecular structure and confirms the presence of the key functional groups. core.ac.uk
Vibrational Spectroscopy
Vibrational spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.
FT-IR spectroscopy is a rapid and non-destructive technique for identifying the characteristic functional groups within a molecule. s-a-s.org The infrared spectrum of this compound would display a series of absorption bands corresponding to the vibrations of its constituent bonds.
Table 2: Characteristic FT-IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H (amine) | Stretching | 3300 - 3500 | Medium-Weak, Sharp |
| C-H (aromatic) | Stretching | 3000 - 3100 | Medium-Weak |
| C-H (aliphatic) | Stretching | 2850 - 3000 | Medium |
| C=O (ester) | Stretching | ~1735 | Strong, Sharp |
| C=C (aromatic) | Stretching | 1450 - 1600 | Medium-Weak |
| C-O (ester) | Stretching | 1000 - 1300 | Strong |
| C-N (amine) | Stretching | 1020 - 1250 | Medium-Weak |
Raman Spectroscopy (FT-Raman)
For a molecule like this compound, an FT-Raman spectrum would be expected to reveal characteristic peaks corresponding to its various functional groups and structural features. Key vibrational modes would include:
Aromatic C-H Stretching: Bands typically appear in the 3000-3100 cm⁻¹ region, originating from the phenyl and benzyl groups.
Aliphatic C-H Stretching: Vibrations from the methyl and methylene (B1212753) groups would be observed, generally in the 2850-3000 cm⁻¹ range.
Carbonyl (C=O) Stretching: A strong, characteristic peak for the ester carbonyl group is expected in the region of 1730-1750 cm⁻¹.
Aromatic C=C Stretching: Multiple bands in the 1400-1600 cm⁻¹ range would correspond to the stretching vibrations within the two aromatic rings.
N-H Bending and C-N Stretching: Vibrations associated with the secondary amine group would also be present, though they are often weaker in Raman spectroscopy compared to infrared spectroscopy.
Without experimental data, a precise data table cannot be constructed. However, a hypothetical table based on characteristic group frequencies is presented below for illustrative purposes.
Hypothetical FT-Raman Spectral Data for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| ~3060 | Aromatic C-H Stretch |
| ~2950 | Aliphatic C-H Stretch |
| ~1735 | C=O Stretch (Ester) |
| ~1600, ~1495, ~1450 | Aromatic C=C Ring Stretch |
Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Analysis
Specific experimental UV-Vis absorption data for this compound is not extensively documented in readily accessible literature. UV-Vis spectroscopy is employed to study the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The chromophores within the molecule—parts responsible for absorbing light—dictate the absorption maxima (λmax).
The primary chromophores in this compound are the two phenyl rings (one from the phenylacetate (B1230308) moiety and one from the benzyl group). These aromatic systems contain π electrons that can be excited to higher energy levels (π → π* transitions).
The expected UV-Vis spectrum would show absorption bands characteristic of substituted benzene (B151609) rings. Typically, these include:
E2-band: An intense absorption band usually occurring around 200-220 nm.
B-band: A band of lower intensity, appearing at longer wavelengths, typically around 250-280 nm. This band often displays fine vibrational structure.
The presence of the benzylamino and methyl ester groups as substituents on the phenyl rings can cause a slight shift in the position and intensity of these absorption bands (a bathochromic or hypsochromic shift). Without access to specific experimental results, a precise data table of absorption maxima and molar absorptivity cannot be provided.
Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Absorption Band | Approximate λmax (nm) | Type of Transition | Chromophore |
|---|---|---|---|
| E2-band | ~210 | π → π* | Phenyl Rings |
Computational Chemistry and Theoretical Studies of R Methyl 2 Benzylamino 2 Phenylacetate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is routinely applied to predict a wide range of molecular properties with high accuracy.
Optimized Molecular Geometry and Energetic Properties
A DFT calculation would first determine the most stable three-dimensional arrangement of atoms in the (R)-Methyl 2-(benzylamino)-2-phenylacetate molecule, known as the optimized molecular geometry. This process involves finding the geometry that corresponds to the lowest energy state. From this optimized structure, key geometric parameters and energetic properties would be calculated.
Table 1: Hypothetical Optimized Geometric Parameters for this compound No experimental or calculated data is available in the searched literature. This table is for illustrative purposes only.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Lengths (Å) | C-N | Data not available |
| C=O | Data not available | |
| C-O | Data not available | |
| Phenyl C-C (avg) | Data not available | |
| **Bond Angles (°) ** | C-N-C | Data not available |
| O=C-O | Data not available | |
| Dihedral Angles (°) | C-C-N-C | Data not available |
Energetic properties such as the heat of formation, total electronic energy, and zero-point vibrational energy would also be determined from these calculations.
Conformational Landscape and Potential Energy Surface (PES) Mapping
Molecules with rotatable bonds, like this compound, can exist in multiple spatial arrangements called conformations. A Potential Energy Surface (PES) maps the energy of the molecule as a function of its geometry. By systematically rotating key bonds (such as the C-N bond or bonds connected to the phenyl rings) and calculating the energy at each step, a conformational landscape can be generated. This analysis identifies the lowest-energy conformers (the most stable shapes of the molecule) and the energy barriers for converting between them. No specific PES mapping studies for this compound were found.
Prediction of Vibrational Frequencies and Comparison with Experimental Data
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the stretching and bending of its chemical bonds. These calculated frequencies can be directly compared to experimental infrared (IR) and Raman spectroscopy data to help assign the observed spectral peaks to specific molecular motions. This comparison serves as a crucial validation of the accuracy of the computational model. No published studies containing calculated vibrational frequencies for this molecule are available.
Analysis of Electronic Properties (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)
The electronic properties of a molecule are fundamental to its reactivity. DFT is used to analyze these features:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the surface of a molecule. It highlights regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). This map is invaluable for predicting how the molecule will interact with other reagents or biological targets.
Specific HOMO-LUMO energy values and MEP maps for this compound have not been reported in the literature.
Quantum Chemical Modeling of Reaction Mechanisms
Quantum chemical methods can elucidate the step-by-step pathway of a chemical reaction, providing insights that are often inaccessible through experiments alone.
Characterization of Transition States and Intermediates
To model a reaction mechanism, such as the synthesis of this compound, computational chemists identify all relevant intermediates (stable species formed during the reaction) and transition states (the highest energy point between intermediates). By calculating the energies of these structures, an energy profile for the reaction can be constructed, revealing the activation energy for each step and identifying the rate-determining step. No studies characterizing the transition states or intermediates involved in the synthesis or reactions of this specific compound were identified.
An article focusing on the computational chemistry and theoretical studies of this compound, as specified in the detailed outline, cannot be generated at this time. Extensive searches for scientific literature detailing the "Elucidation of Energetic Profiles for Synthetic Pathways" and "In Silico Approaches for Stereochemical Prediction and Confirmation" specifically for this compound did not yield relevant information.
The current body of published research accessible through these searches does not appear to contain the specific computational data required to address the outlined topics for this compound. While computational studies exist for structurally related molecules or similar reaction types, the strict adherence to the specified compound as per the instructions prevents the inclusion of such analogous data.
Therefore, without specific studies on the energetic profiles of its synthesis or in silico stereochemical predictions, it is not possible to provide a scientifically accurate and non-speculative article that fulfills the requirements of the prompt. Further research in the field of computational chemistry may address these specific areas for this compound in the future.
Synthetic Utility and Derivative Synthesis of R Methyl 2 Benzylamino 2 Phenylacetate
Utilization as a Versatile Chiral Building Block in Organic Synthesis
Chiral building blocks are essential intermediates in the synthesis of enantiomerically pure compounds, particularly for natural products and pharmaceuticals where specific stereoisomers are required for biological activity. (R)-Methyl 2-(benzylamino)-2-phenylacetate serves as a versatile chiral building block due to the presence of a defined stereocenter at the α-carbon. nih.govresearchgate.netresearchgate.net
The strategic placement of the phenyl and benzylamino groups around the chiral center provides a robust stereochemical foundation that can be carried through multi-step synthetic sequences. Organic chemists utilize such building blocks to construct more complex chiral molecules, avoiding the need for challenging asymmetric syntheses or resolutions at later stages. nih.gov The reactivity of its ester and amine functionalities allows for its incorporation into a wide array of larger molecular frameworks, making it a valuable synthon for creating chiral drugs and other high-value compounds.
Strategies for Functionalization and Derivatization
The chemical reactivity of this compound is centered around its two primary functional groups: the methyl ester and the secondary benzylamino group. These sites allow for a range of modifications to produce a variety of derivatives.
The methyl ester group can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (R)-2-(benzylamino)-2-phenylacetic acid. libretexts.org Ester hydrolysis is a fundamental reaction in organic chemistry where the ester bond is cleaved by water. pearson.comepa.gov
Acid-Catalyzed Hydrolysis : This is the reverse of Fischer esterification. The reaction is typically performed by heating the ester in the presence of a large excess of water and a strong acid catalyst. This process is reversible and may not proceed to completion. libretexts.org
Base-Catalyzed Hydrolysis (Saponification) : Using a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), provides an irreversible pathway to the carboxylate salt. libretexts.orgepa.gov The reaction goes to completion, and subsequent acidification protonates the carboxylate to yield the free carboxylic acid. libretexts.org
The resulting chiral carboxylic acid is a key intermediate for further conjugation, such as in the formation of amides through coupling with amines.
Table 1: Derivatization Pathways for this compound
| Starting Functional Group | Reaction Type | Resulting Functional Group | Potential Application |
| Methyl Ester | Hydrolysis | Carboxylic Acid | Peptide synthesis, conjugation |
| Benzylamino Group | N-Alkylation / N-Acylation | Tertiary Amine / Amide | Modification of electronic/steric properties |
| Methyl Ester | Ammonolysis/Aminolysis | Primary/Secondary/Tertiary Amide | Bioactive molecule synthesis |
| Methyl Ester | Reduction | Primary Alcohol | Chiral ligand synthesis |
The secondary amine of the benzylamino group is nucleophilic and can undergo various substitution reactions. This allows for the introduction of a wide range of substituents at the nitrogen atom, altering the steric and electronic properties of the molecule. Common derivatizations include:
N-Alkylation : Reaction with alkyl halides can introduce new alkyl groups.
N-Acylation : Reaction with acyl chlorides or acid anhydrides forms an amide, which can change the chemical properties of the nitrogen center.
Reductive Amination : The benzyl (B1604629) group itself can be modified or replaced through catalytic hydrogenation followed by reaction with a different aldehyde or ketone.
These modifications are crucial for fine-tuning the molecular structure for specific applications, such as in the synthesis of drug analogues or specialized ligands. nih.gov
The ester functionality is a gateway to other important functional groups, notably amides and alcohols.
Conversion to Amides : The ester can be converted to an amide by reacting it with ammonia (B1221849) or a primary/secondary amine (aminolysis). While direct reaction is possible, a more common synthetic route involves first hydrolyzing the ester to the carboxylic acid, which is then coupled with an amine using a coupling agent. chemistrysteps.com Another approach is the nickel-catalyzed activation of amide C-N bonds, although this is more commonly used for the reverse reaction (amides to esters). nih.gov
Conversion to Alcohols : The ester can be reduced to the corresponding primary alcohol, (R)-2-(benzylamino)-2-phenylethanol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The resulting chiral amino alcohol is another important building block, often used in the synthesis of chiral auxiliaries and ligands.
Role in Asymmetric Catalysis
The field of asymmetric catalysis heavily relies on the use of chiral ligands to control the stereochemical outcome of chemical reactions. nih.govresearchgate.net These ligands coordinate to a metal center and create a chiral environment that favors the formation of one enantiomer of the product over the other. nih.govscispace.com
This compound and its derivatives are valuable precursors for the synthesis of chiral ligands. nih.gov Its inherent chirality and the presence of nitrogen and oxygen atoms, which can act as coordinating sites for metal ions, make it an attractive scaffold. nih.govscispace.com
For example, the alcohol derivative, (R)-2-(benzylamino)-2-phenylethanol, obtained from the reduction of the ester, is a chiral amino alcohol. This structural motif is found in many successful chiral ligands used in asymmetric reactions such as hydrogenations, allylic alkylations, and Michael additions. mdpi.com The amine and hydroxyl groups can coordinate to a metal center, forming a stable chelate ring that creates a well-defined and rigid chiral pocket around the metal's active site, thereby enabling high levels of enantioselectivity. nih.gov
Development of Chiral Reagents and Auxiliaries
The development of effective chiral reagents and auxiliaries is fundamental to modern asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. wikipedia.orgtcichemicals.com Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired reaction, the auxiliary can be cleaved and ideally recovered for reuse. wikipedia.org The structure of this compound makes it an excellent candidate for the development of novel chiral auxiliaries.
Drawing parallels from established chiral auxiliaries like pseudoephedrine and Evans oxazolidinones, the amino alcohol moiety is a common and effective structural motif. wikipedia.orgharvard.edu this compound can be readily converted into the corresponding amino alcohol, (R)-2-(benzylamino)-2-phenylethanol, through reduction of the methyl ester. This resulting chiral amino alcohol can then be utilized in a similar fashion to pseudoephedrine, where acylation of the secondary amine would yield an amide. harvard.edu The enolate of this amide, formed by deprotonation of the α-proton, could then participate in diastereoselective alkylation, aldol (B89426), or Michael addition reactions. The stereochemical outcome of these reactions would be directed by the chiral centers of the auxiliary.
Furthermore, the phenyl and benzyl groups on the auxiliary can provide significant steric bulk, which is often crucial for achieving high levels of stereoselectivity by effectively shielding one face of the reactive intermediate. The development of such auxiliaries from this compound would offer a valuable alternative to existing reagents.
| Potential Chiral Auxiliary | Precursor | Key Structural Feature | Potential Applications in Asymmetric Synthesis |
| (R)-2-(benzylamino)-2-phenylethanol derived amides | This compound | Chiral β-amino alcohol backbone | Diastereoselective alkylations, aldol reactions, Michael additions |
| Chiral oxazolidinone derivatives | (R)-2-(benzylamino)-2-phenylethanol | Rigid heterocyclic scaffold | Diastereoselective acylations, Diels-Alder reactions |
Construction of Peptidomimetic Scaffolds
Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability towards enzymatic degradation and better oral bioavailability. nih.govspringernature.comuts.edu.au The α-amino acid structure of this compound makes it a valuable building block for the synthesis of various peptidomimetic scaffolds.
One approach involves the incorporation of the (R)-phenylglycine core into a peptide backbone. The benzyl group on the nitrogen atom can be retained to introduce a non-natural N-alkylation, which is a common strategy to increase proteolytic stability and influence conformation. nih.gov Alternatively, the benzyl group could be removed via hydrogenolysis to provide a free secondary amine for further peptide coupling reactions.
Moreover, the phenyl group at the α-carbon introduces significant steric hindrance and conformational constraints, which can be exploited to induce specific secondary structures, such as β-turns, in the resulting peptidomimetic. nih.gov The ester functionality provides a convenient handle for C-terminal modification or for the synthesis of cyclic peptidomimetics, which are known for their high receptor affinity and specificity.
| Peptidomimetic Scaffold Type | Role of this compound | Potential Advantage |
| Linear Peptidomimetics | Incorporation as a non-natural amino acid residue | Increased enzymatic stability due to N-benzylation and α-substitution. |
| Cyclic Peptidomimetics | Serves as a key component for cyclization via its N- and C-termini. | Conformational rigidity leading to higher receptor selectivity. |
| β-Turn Mimetics | The sterically demanding phenyl group can induce turn-like structures. | Mimicking the bioactive conformation of natural peptides. nih.gov |
Synthesis of Diverse Heterocyclic Compounds
Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. mdpi.com The functional groups present in this compound offer multiple avenues for its conversion into a variety of heterocyclic systems.
For instance, the amino ester functionality is a classic precursor for the synthesis of β-lactams (2-azetidinones) through reactions like the Staudinger synthesis or enolate-imine condensations. The reaction of an imine derived from this compound with a ketene (B1206846) would lead to the formation of a chiral β-lactam. The stereochemistry of the starting material would be expected to influence the stereochemical outcome of the cyclization. Research has shown that amino acid derivatives can be effective chiral auxiliaries in controlling the stereochemistry of newly formed stereogenic centers in β-lactam synthesis. scispace.com
Furthermore, intramolecular cyclization reactions can be envisioned. For example, acylation of the nitrogen atom with a bifunctional reagent could be followed by an intramolecular condensation with the ester group to form various five-, six-, or seven-membered heterocyclic rings, such as lactams or benzodiazepines. The choice of the acylating agent and reaction conditions would determine the nature of the resulting heterocyclic scaffold. The synthesis of heterocyclic compounds often involves cyclization reactions of appropriately functionalized precursors. nih.govresearchgate.net
| Heterocyclic System | Synthetic Approach from this compound | Key Reaction Type |
| β-Lactams (2-Azetidinones) | Reaction of a derived imine with a ketene or ester enolate. scispace.com | [2+2] Cycloaddition (Staudinger synthesis) or Enolate-imine condensation. |
| Piperazinones | Reaction with an α-haloacetyl halide followed by intramolecular cyclization. | Nucleophilic substitution and intramolecular amidation. |
| Benzodiazepines | Acylation with 2-nitrobenzoyl chloride, reduction of the nitro group, and subsequent intramolecular cyclization. | Amidation, reduction, and intramolecular imine formation/cyclization. |
| Dihydrofurans | Potential for use in metal-catalyzed cyclization reactions with appropriate allene-containing substrates. nih.gov | Metal-catalyzed intramolecular cyclization. |
Future Directions in Research on R Methyl 2 Benzylamino 2 Phenylacetate
Development of Novel Enantioselective Synthetic Routes
The efficient and stereocontrolled synthesis of (R)-Methyl 2-(benzylamino)-2-phenylacetate is paramount for its application. Future research will likely focus on developing more sustainable, atom-economical, and highly enantioselective synthetic routes.
One promising avenue is the advancement of asymmetric phase-transfer catalysis (PTC) . This methodology offers a greener alternative to traditional stoichiometric approaches by utilizing a catalytic amount of a chiral phase-transfer catalyst to control the stereochemical outcome of the reaction. Research in this area could focus on the design and application of novel chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids or other readily available chiral scaffolds. rsc.orgnih.govacs.org The goal would be to achieve high enantioselectivity in the alkylation of a glycine (B1666218) imine Schiff base with benzyl (B1604629) bromide, a key step in the synthesis of the target molecule. The development of catalysts that can operate at very low loadings (e.g., <0.1 mol%) would be a significant advancement. rsc.org
Another area of exploration is the use of chiral auxiliaries in a more refined and catalytic manner. While traditional chiral auxiliary-based methods are effective, they often require stoichiometric amounts of the auxiliary and additional steps for its attachment and removal. nih.gov Future work could investigate the development of catalytic, traceless chiral auxiliaries that can direct the stereoselective benzylation of a suitable precursor to this compound.
Furthermore, biocatalysis presents a powerful tool for the enantioselective synthesis of chiral amines and their derivatives. nih.gov The use of engineered enzymes, such as transaminases, could be explored for the asymmetric synthesis of the parent α-amino acid, (R)-phenylglycine, or for the direct enantioselective reductive amination of a corresponding α-keto ester with benzylamine (B48309).
Finally, the development of novel organocatalytic methods could provide metal-free and environmentally benign synthetic routes. nih.gov Chiral phosphoric acids or other organocatalysts could be designed to catalyze the enantioselective addition of benzylamine to a suitable α,β-unsaturated ester precursor, followed by reduction to yield the target compound.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Asymmetric Phase-Transfer Catalysis | High efficiency, low catalyst loading, green chemistry. | Design of novel, highly active chiral catalysts. |
| Catalytic Chiral Auxiliaries | Atom economy, reduced synthetic steps. | Development of traceless and recyclable auxiliaries. |
| Biocatalysis | High enantioselectivity, mild reaction conditions. | Enzyme screening and engineering for specific substrates. |
| Organocatalysis | Metal-free, environmentally benign. | Design of novel catalysts for asymmetric amination reactions. |
Exploration of Advanced Catalytic Applications
Beyond its role as a synthetic building block, the chiral nature of this compound and its derivatives makes them promising candidates for applications in asymmetric catalysis. Future research should explore their potential as chiral ligands for transition metal catalysis or as organocatalysts.
As a chiral ligand , the amino and ester functionalities of the molecule can coordinate to a metal center, creating a chiral environment for a catalytic reaction. nih.gov Derivatives of this compound could be synthesized to incorporate phosphine (B1218219), oxazoline, or other common coordinating groups to enhance their binding affinity and catalytic performance. These new ligands could then be screened in a variety of asymmetric transformations, such as hydrogenations, cross-coupling reactions, and allylic alkylations. researchgate.net
In the realm of organocatalysis , the secondary amine moiety of the molecule could be utilized to form chiral enamines or iminium ions, which are key intermediates in many organocatalytic cycles. Research could focus on modifying the structure of this compound to enhance its catalytic activity and stereocontrol in reactions like Michael additions, aldol (B89426) reactions, and Mannich reactions.
The development of bifunctional catalysts, where both the amine and another functional group on the molecule participate in the catalytic cycle, could also be a fruitful area of investigation. This could lead to catalysts with enhanced activity and selectivity due to a cooperative effect.
| Catalytic Application | Potential Role of the Compound | Research Objective |
| Chiral Ligand for Transition Metals | Creation of a chiral environment around the metal center. | Synthesis of derivatives with enhanced coordination properties for various asymmetric reactions. |
| Organocatalysis | Formation of chiral enamines or iminium ions. | Structural modification to improve catalytic activity and stereocontrol in organocatalytic transformations. |
| Bifunctional Catalysis | Cooperative activation of substrates. | Design of derivatives with multiple catalytic sites for enhanced performance. |
In-depth Mechanistic Studies of Complex Transformations
A thorough understanding of the reaction mechanisms is crucial for the rational design of more efficient and selective synthetic methods and catalysts. Future research should employ a combination of experimental and computational techniques to elucidate the mechanisms of reactions involving this compound.
For the synthesis of the compound via phase-transfer catalyzed alkylation of a glycine imine, detailed kinetic studies and computational modeling could reveal the structure of the key transition states and the nature of the non-covalent interactions between the catalyst and the substrate that govern the enantioselectivity. rsc.orgprinceton.edu This understanding would facilitate the design of more effective catalysts.
In the context of its potential catalytic applications, mechanistic studies would be essential to understand how the chiral information is transferred from the catalyst to the product. For instance, if used as a chiral ligand, spectroscopic techniques and DFT calculations could be used to characterize the structure of the metal-ligand complex and the intermediates in the catalytic cycle. acs.org
Furthermore, investigating the mechanism of potential side reactions, such as racemization under certain conditions, is important for optimizing reaction protocols. nih.gov Understanding the factors that contribute to the loss of stereochemical integrity can lead to the development of more robust and reliable synthetic methods.
| Area of Mechanistic Study | Techniques to be Employed | Expected Outcome |
| Enantioselective Synthesis | Kinetic studies, computational modeling (DFT). | Rational design of more selective phase-transfer catalysts. |
| Catalytic Applications | Spectroscopy (NMR, IR), DFT calculations. | Understanding of the mode of action and stereochemical induction. |
| Side Reactions (e.g., Racemization) | Isotopic labeling studies, kinetic analysis. | Development of more robust and reliable reaction conditions. |
Computational Design and Prediction of Novel Derivatives
The advent of powerful computational tools offers unprecedented opportunities for the in silico design and screening of novel derivatives of this compound with enhanced properties. Future research in this area will likely focus on the use of machine learning (ML) and quantum mechanics (QM) to accelerate the discovery of new catalysts and synthetic intermediates. chiralpedia.comchemrxiv.orgnih.gov
Machine learning models can be trained on existing experimental data to predict the enantioselectivity of a given catalyst in a specific reaction. chemrxiv.orgrsc.orgchemistryworld.com This approach could be used to virtually screen large libraries of potential derivatives of this compound for their efficacy as chiral ligands or organocatalysts, thereby prioritizing the most promising candidates for experimental validation. acs.orgumn.eduresearchgate.net
Quantum mechanics calculations , such as Density Functional Theory (DFT), can provide detailed insights into the electronic structure and reactivity of molecules. researchgate.net DFT can be used to model the transition states of reactions involving this compound to predict the stereochemical outcome with a high degree of accuracy. This information is invaluable for the rational design of new catalysts with improved selectivity.
The combination of ML and QM methods in a "closed-loop" approach, where computational predictions guide experimental work and the new experimental data is used to refine the computational models, is a particularly powerful strategy for accelerating the discovery process. This iterative cycle of prediction and validation can significantly reduce the time and resources required to develop novel and effective chemical entities based on the this compound scaffold.
| Computational Approach | Application | Desired Outcome |
| Machine Learning (ML) | Virtual screening of catalyst libraries. | Rapid identification of promising chiral ligands and organocatalysts. |
| Quantum Mechanics (QM/DFT) | Modeling of reaction transition states. | Accurate prediction of enantioselectivity and rational catalyst design. |
| Integrated ML/QM and Experimentation | Iterative design-test-refine cycles. | Accelerated discovery of novel derivatives with superior performance. |
Q & A
Q. What are the key considerations in designing a synthetic route for (R)-Methyl 2-(benzylamino)-2-phenylacetate?
- Methodological Answer : A robust synthetic route typically involves:
- Protection of glycine derivatives : Use benzyl bromide or benzylamine to protect the amino group of glycine methyl ester, as described in stepwise alkylation protocols .
- Chiral resolution : Employ enantioselective methods, such as using (R)-2-amino-2-phenylacetate hydrochloride as a precursor, to ensure stereochemical fidelity .
- Purification : Utilize column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization to isolate the target compound .
Q. How is this compound characterized to confirm its structure and enantiopurity?
- Methodological Answer :
- Spectroscopic techniques :
- NMR : Analyze and NMR to verify benzylamino and phenylacetate moieties (e.g., δ 3.7 ppm for methyl ester, δ 4.2 ppm for chiral center protons) .
- IR : Confirm carbonyl stretches (C=O at ~1730 cm) and N-H bends (~3379 cm) .
- Chiral HPLC : Use a Chiralpak® column with a polar mobile phase to determine enantiomeric excess (ee) ≥98% .
Advanced Research Questions
Q. What strategies optimize enantioselective synthesis of the (R)-enantiomer to minimize racemization?
- Methodological Answer :
- Catalyst selection : Chiral Lewis acids (e.g., BINOL-derived catalysts) or enzymes (lipases) can enhance stereocontrol during esterification or amidation steps .
- Reaction conditions : Low temperatures (0–5°C) and anhydrous solvents (e.g., THF or DCM) suppress racemization .
- In-line monitoring : Use real-time FTIR or Raman spectroscopy to detect intermediates and adjust reaction parameters dynamically .
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer :
- Steric hindrance : The benzyl group on nitrogen reduces nucleophilic attack at the carbonyl carbon, favoring alternative pathways (e.g., ring-opening in cyclic intermediates) .
- Electronic effects : Electron-withdrawing substituents on the phenyl ring (e.g., nitro groups) increase electrophilicity of the ester carbonyl, accelerating hydrolysis .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution and transition states to rationalize reaction outcomes .
Q. How can researchers resolve contradictions in reported yields for this compound synthesis?
- Methodological Answer :
- Variable factors :
- Solvent purity : Trace water in THF or DMF can hydrolyze intermediates, reducing yields .
- Catalyst loading : Overuse of chiral catalysts may lead to side reactions (e.g., over-alkylation) .
- Reproducibility protocols : Standardize reaction scales (e.g., 1 mmol vs. 10 mmol) and purification methods (e.g., flash chromatography vs. distillation) across studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
